![molecular formula C27H19BrN2O3 B11093321 3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11093321.png)

3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

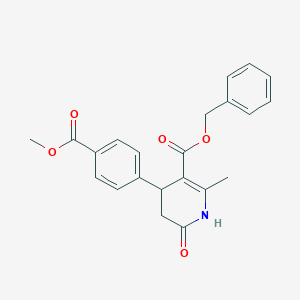

Description

The compound 3-(4-BROMOANILINO)-4-(2-FURYLCARBONYL)-1,5-DIPHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a synthetic organic molecule with a complex structure featuring multiple functional groups. It has found its place in various scientific research fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Nitration of Benzene

Reagents: Concentrated HNO₃, Concentrated H₂SO₄

Conditions: 50°C

Product: Nitrobenzene

Step 2: Reduction of Nitrobenzene to Aniline

Reagents: Sn, HCl

Conditions: Reflux

Product: Aniline

Step 3: Bromination of Aniline

Reagents: Br₂, AcOH

Conditions: Room temperature

Product: 4-Bromoaniline

Step 4: Synthesis of Pyrrolinone Derivative

Reagents: Furylcarbonyl chloride, phenylhydrazine, 4-bromoaniline

Conditions: Anhydrous conditions

Product: 3-(4-Bromoanilino)-4-(2-furylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Industrial Production Methods

Similar methods are scaled up in industrial settings, with continuous monitoring and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: Converts to corresponding nitro or carboxyl derivatives.

Reduction: Reduces to amines or alcohol derivatives.

Substitution: Can undergo nucleophilic and electrophilic substitutions depending on conditions.

Common Reagents and Conditions Used in These Reactions

Oxidation: KMnO₄, CrO₃

Reduction: NaBH₄, H₂/Pd

Substitution: NaOH, Br₂, PCl₅

Major Products Formed from These Reactions

Nitrated, aminated, hydroxylated, and substituted derivatives, each having distinct properties useful for further applications.

Scientific Research Applications

In Chemistry

Used as an intermediate in the synthesis of more complex organic molecules.

Serves as a precursor for heterocyclic compounds.

In Biology

Investigated for its potential antimicrobial and antifungal properties.

Studied for its role in inhibiting specific enzyme activities.

In Medicine

Explored for its anti-inflammatory and anticancer potentials.

In Industry

Utilized in the development of specialized dyes and pigments.

Applied in the design of new materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways Involved

Interacts with biological targets such as enzymes and receptors.

Modifies pathways including oxidative stress response, cell signaling, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

3-(4-Chloroanilino)-4-(2-furylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

3-(4-Fluoroanilino)-4-(2-furylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Highlighting its Uniqueness

Unique due to the presence of the bromo substituent on the aniline ring, which significantly influences its chemical reactivity and biological activity compared to its chloro and fluoro counterparts.

By virtue of its structure, 3-(4-BROMOANILINO)-4-(2-FURYLCARBONYL)-1,5-DIPHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE stands as a versatile compound in various research domains, providing a foundation for further scientific exploration and innovation.

Properties

Molecular Formula |

C27H19BrN2O3 |

|---|---|

Molecular Weight |

499.4 g/mol |

IUPAC Name |

4-(4-bromoanilino)-3-(furan-2-carbonyl)-1,2-diphenyl-2H-pyrrol-5-one |

InChI |

InChI=1S/C27H19BrN2O3/c28-19-13-15-20(16-14-19)29-24-23(26(31)22-12-7-17-33-22)25(18-8-3-1-4-9-18)30(27(24)32)21-10-5-2-6-11-21/h1-17,25,29H |

InChI Key |

ROYJQLKWYQUYDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)NC4=CC=C(C=C4)Br)C(=O)C5=CC=CO5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-benzyl-1H-indol-3-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}butanamide](/img/structure/B11093242.png)

![7-(difluoromethyl)-N-(3-methylpent-1-yn-3-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11093262.png)

![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B11093265.png)

![N,N'-bis[3-(1,3-benzoxazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B11093278.png)

![N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)-2-hydroxybenzamide](/img/structure/B11093286.png)

![5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093287.png)

![N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B11093293.png)

![5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093299.png)

![2-[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]-1-phenylethanone](/img/structure/B11093306.png)

![3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11093313.png)

![2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11093319.png)